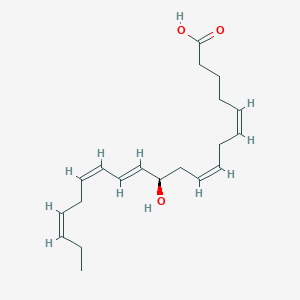

11(R)-Hepe

Description

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-DJWFCICMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11R-HEPE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Production of 11(R)-HETE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an enantiomer of the eicosanoid 11-HETE, a lipid mediator derived from arachidonic acid. Its endogenous production occurs through multiple enzymatic and non-enzymatic pathways, playing a role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the biosynthesis of 11(R)-HETE, quantitative data on its presence in biological systems, detailed experimental protocols for its analysis, and a review of its known signaling mechanisms.

Biosynthesis of 11(R)-HETE

The endogenous production of 11(R)-HETE from arachidonic acid is a multi-faceted process involving several key enzyme families. The stereospecificity of the synthesis is dependent on the enzymatic pathway.

Cyclooxygenase (COX) Pathway

The primary enzymatic route for the exclusive production of the R-enantiomer of 11-HETE is through the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While the main products of the COX pathway are prostaglandins, a smaller fraction of arachidonic acid is converted to 11-hydroperoxyeicosatetraenoic acid (11-HpETE), which is subsequently reduced to 11(R)-HETE.[1] This production has been observed in various cell types, including endothelial cells and rat aorta smooth muscle cells.[2][3]

Cytochrome P450 (CYP) Pathway

Cytochrome P450 enzymes are also capable of metabolizing arachidonic acid to 11-HETE. This pathway typically produces a mixture of both R and S enantiomers, with the R-enantiomer being the predominant form.[1][2]

Lipoxygenase (LOX) Pathway

While less common in mammals, a lipoxygenase-mediated pathway for 11(R)-HETE synthesis has been identified in the eggs of the sea urchin Strongylocentrotus purpuratus. More recently, an arachidonate (B1239269) 11R-lipoxygenase from the cyanobacterium Nostoc sp. has been expressed in E. coli, providing a biotechnological route for 11(R)-HETE production.[4]

Non-Enzymatic Pathway

Non-enzymatic oxidation of arachidonic acid by free radicals can also lead to the formation of 11-HETE.[2] However, this process is not stereospecific and results in a racemic mixture of 11(R)-HETE and 11(S)-HETE. Elevated levels of 11-HETE formed through this pathway can be an indicator of oxidative stress.[2]

Quantitative Data

The concentration of 11-HETE in biological fluids and tissues can vary depending on the physiological or pathological state. Recent studies have highlighted a positive association between plasma 11-HETE levels and obesity.

| Biological Matrix | Condition | Analyte | Concentration Range | Reference |

| Human Plasma | Lean Individuals | 11-HETE | ≤0.39 nmol/L | [5] |

| Human Plasma | Obese Individuals | 11-HETE | >0.89 nmol/L | [5] |

Note: The referenced study did not differentiate between the R and S enantiomers of 11-HETE. However, given the enzymatic pathways, a significant portion of the measured 11-HETE is likely to be 11(R)-HETE.

Experimental Protocols

The accurate quantification of 11(R)-HETE from biological samples is crucial for understanding its roles in health and disease. The most common and sensitive method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of 11(R)-HETE from Plasma

Objective: To isolate 11(R)-HETE and other eicosanoids from a plasma matrix for subsequent analysis.

Method: Solid-Phase Extraction (SPE)

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated 11-HETE)

-

Acetonitrile

-

Formic acid

-

Hexane

-

SPE cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Sample Preparation: To 1 mL of plasma, add an appropriate amount of deuterated internal standard.

-

Protein Precipitation: Add 2 mL of a cold (-20°C) solution of acetonitrile/methanol (1:1, v/v) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the sample for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the HETEs with 5 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification of 11(R)-HETE by LC-MS/MS

Objective: To separate and quantify 11(R)-HETE using a highly sensitive and specific mass spectrometry-based method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid

-

Gradient: A linear gradient from 30% B to 100% B over 15 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

MS/MS Conditions (Example for 11-HETE):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Precursor Ion (m/z): 319.2

-

Product Ions (m/z): 167.1, 219.2 (for confirmation)

-

Collision Energy: Optimized for the specific instrument

Signaling Pathways and Biological Effects

The precise signaling mechanisms of 11(R)-HETE are still under active investigation. However, recent evidence suggests its involvement in cellular hypertrophy and the regulation of gene expression. A specific G-protein coupled receptor for 11(R)-HETE has not yet been identified, but the actions of other HETE isomers are mediated through such receptors. For instance, 12(S)-HETE has been shown to signal through the G-protein coupled receptor GPR31.[6]

Putative Signaling Pathway of 11(R)-HETE in Cardiomyocytes

Based on recent findings, 11(R)-HETE has been shown to induce cellular hypertrophy in cardiomyocytes. This effect is associated with the upregulation of several cytochrome P450 enzymes, particularly CYP1B1.[2] A proposed signaling pathway is outlined below.

Caption: Putative signaling pathway of 11(R)-HETE in cardiomyocytes.

Experimental Workflow for Studying 11(R)-HETE Effects

The following diagram illustrates a typical workflow for investigating the biological effects of 11(R)-HETE on a cellular level.

Caption: A typical experimental workflow for studying cellular responses to 11(R)-HETE.

Conclusion

11(R)-HETE is an endogenously produced lipid mediator with emerging roles in cellular signaling and pathophysiology. Its stereospecific synthesis by COX enzymes highlights a potential for distinct biological activities compared to its S-enantiomer. Further research is warranted to fully elucidate the signaling pathways of 11(R)-HETE and to explore its potential as a therapeutic target in diseases such as cardiac hypertrophy and obesity. The methodologies outlined in this guide provide a framework for researchers to accurately quantify 11(R)-HETE and investigate its biological functions.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of 11-HETE and 15-HETE, together with prostacyclin, as major products of the cyclooxygenase pathway in cultured rat aorta smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Obesity is positively associated with arachidonic acid-derived 5- and 11-hydroxyeicosatetraenoic acid (HETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11(R)-Hydroxyeicosatetraenoic Acid (11(R)-HETE): Discovery and History

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the oxidation of arachidonic acid. Initially identified as a byproduct of cyclooxygenase (COX) activity, its biological significance has been a subject of evolving research. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and known biological effects of 11(R)-HETE. It details key experimental protocols for its study, presents quantitative data from seminal research, and visualizes its metabolic and signaling pathways. This document is intended to serve as a foundational resource for researchers in lipid biology, cardiovascular disease, and drug development.

Discovery and History

The discovery of 11-hydroxyeicosatetraenoic acid (11-HETE) as a product of arachidonic acid metabolism by cyclooxygenase (COX) was first reported in the mid-1980s. In 1985, a study on human umbilical arteries demonstrated that in addition to prostaglandins (B1171923) and thromboxane, these tissues converted arachidonic acid into 11-HETE and 15-HETE.[1] The formation of these HETEs was shown to be inhibited by COX inhibitors such as indomethacin (B1671933) and aspirin, providing strong evidence that they were products of the cyclooxygenase pathway.[1]

Subsequent research established that both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) exclusively produce the R-enantiomer, 11(R)-HETE.[2] This stereospecificity is a hallmark of enzymatic synthesis. In contrast, non-enzymatic lipid peroxidation or the action of some cytochrome P450 (CYP) enzymes can produce a racemic mixture of 11(R)-HETE and 11(S)-HETE.[2][3] For many years, 11(R)-HETE was considered a minor byproduct of prostaglandin (B15479496) synthesis. However, more recent studies have begun to uncover its specific biological activities, particularly in the cardiovascular system, sparking renewed interest in its physiological and pathophysiological roles.[3]

Biosynthesis and Metabolism

11(R)-HETE is synthesized from arachidonic acid through several pathways:

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes convert arachidonic acid to the intermediate prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). As a side reaction, these enzymes can also produce 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HpETE), which is subsequently reduced by peroxidases to 11(R)-HETE.[2] This enzymatic process is stereospecific, yielding exclusively the R-enantiomer.[2]

-

Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes can hydroxylate arachidonic acid to form 11-HETE. This pathway can produce both the R and S enantiomers, often in a racemic or near-racemic mixture.[2][3]

-

Non-Enzymatic Lipid Peroxidation: The free radical-mediated oxidation of arachidonic acid can also lead to the formation of 11-HETE, which results in a racemic mixture of 11(R)-HETE and 11(S)-HETE.[2]

The primary metabolic fate of 11(R)-HETE is its oxidation to 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4]

Diagram: Biosynthesis and Metabolism of 11(R)-HETE

Biological Effects and Signaling

Recent research has highlighted a significant role for 11(R)-HETE in inducing cellular hypertrophy in cardiomyocytes.[3] Studies using the human fetal ventricular cardiomyocyte cell line, RL-14, have demonstrated that treatment with 11(R)-HETE leads to an increase in cell surface area and the upregulation of hypertrophic markers.[3]

A specific cell surface receptor for 11(R)-HETE has not yet been definitively identified. Current evidence suggests that its effects, at least in cardiomyocytes, may be mediated through intracellular mechanisms, including the upregulation of cytochrome P450 enzymes, particularly CYP1B1.[3] The increased expression of CYP1B1 and other CYP enzymes may contribute to the hypertrophic phenotype. It is important to note that the S-enantiomer, 11(S)-HETE, appears to be more potent in inducing these effects.[3]

Diagram: Conceptual Signaling Pathway of 11(R)-HETE in Cardiomyocyte Hypertrophy

Quantitative Data

The following tables summarize the quantitative findings from key studies on the biological effects of 11(R)-HETE.

Table 1: Effect of 11(R)-HETE on Hypertrophic Marker Gene Expression in RL-14 Cardiomyocytes [3]

| Gene | Treatment (20 µM 11(R)-HETE for 24h) | Fold Change vs. Control |

| β/α-MHC ratio | 11(R)-HETE | 132% increase |

| ACTA-1 | 11(R)-HETE | 46% increase |

MHC: Myosin Heavy Chain; ACTA-1: Skeletal α-actin

Table 2: Effect of 11(R)-HETE on CYP Enzyme mRNA Expression in RL-14 Cardiomyocytes [3]

| Gene | Treatment (20 µM 11(R)-HETE for 24h) | Fold Change vs. Control |

| CYP1B1 | 11(R)-HETE | 116% increase |

| CYP1A1 | 11(R)-HETE | 112% increase |

| CYP4A11 | 11(R)-HETE | 70% increase |

| CYP4F11 | 11(R)-HETE | 238% increase |

| CYP4F2 | 11(R)-HETE | 167% increase |

| CYP2E1 | 11(R)-HETE | 146% increase |

Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Expression in RL-14 Cardiomyocytes [3]

| Protein | Treatment (20 µM 11(R)-HETE for 24h) | Fold Change vs. Control |

| CYP1B1 | 11(R)-HETE | 156% increase |

| CYP4F2 | 11(R)-HETE | 126% increase |

| CYP4A11 | 11(R)-HETE | 141% increase |

Table 4: Kinetic Parameters of 11(R)-HETE Oxidation by 15-PGDH [4]

| Substrate | Vmax (nmol/min/mg) | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |

| 11(R)-HETE | 296 | 3.42 | 8.6 | 2513 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 11(R)-HETE.

Cell Culture and Treatment

-

Cell Line: Human fetal ventricular cardiomyocytes (RL-14).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For hypertrophy studies, RL-14 cells are plated and grown to approximately 70-80% confluency. The cells are then treated with 20 µM of 11(R)-HETE (or vehicle control) in serum-free medium for 24 hours.[3]

Real-Time Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit following the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and gene-specific primers for hypertrophic markers (e.g., ANP, BNP, β-MHC, α-MHC, ACTA-1) and CYP enzymes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).[3]

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a buffer containing protease inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., CYP1B1, CYP4F2, CYP4A11) and a loading control (e.g., β-actin). After washing, membranes are incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

CYP1B1 Enzyme Activity Assay (EROD Assay)

-

Principle: The activity of CYP1B1 is measured by its ability to O-deethylate 7-ethoxyresorufin (B15458) (7-ER) to the fluorescent product resorufin (B1680543).

-

Reaction Mixture: The assay is performed in a 96-well plate containing potassium phosphate (B84403) buffer, magnesium chloride, recombinant human CYP1B1 enzyme, and varying concentrations of 7-ER.

-

Incubation with 11(R)-HETE: To assess the effect of 11(R)-HETE, different concentrations of 11(R)-HETE are added to the reaction mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of NADPH. The formation of resorufin is measured fluorometrically over time.[5]

Diagram: Experimental Workflow for Studying 11(R)-HETE Effects on Cardiomyocytes

References

- 1. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

The Role of 11(R)-Hydroxyeicosatetraenoic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid, a signaling molecule derived from the enzymatic oxygenation of arachidonic acid. Primarily synthesized through the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways, 11(R)-HETE and its metabolites play multifaceted roles in cellular signaling, influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of 11(R)-HETE's function, with a focus on its biosynthesis, metabolism, and signal transduction pathways. We delve into its emerging roles in cardiac hypertrophy, cancer, and inflammation, presenting key quantitative data in structured tables and detailing relevant experimental protocols. Furthermore, this guide utilizes Graphviz diagrams to visually represent the complex signaling cascades and experimental workflows, offering a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of targeting the 11(R)-HETE signaling axis.

Introduction

Eicosanoids, a class of lipid mediators derived from 20-carbon polyunsaturated fatty acids, are critical regulators of a vast array of biological processes. Among these, hydroxyeicosatetraenoic acids (HETEs) have garnered significant attention for their diverse signaling functions. 11(R)-HETE is a specific stereoisomer produced through the action of various enzymes on arachidonic acid.[1] While its biological functions are still being unraveled, emerging evidence points to its significant involvement in cellular processes such as hypertrophy, proliferation, and inflammation. This guide aims to consolidate the current knowledge on 11(R)-HETE, providing a technical foundation for further research and therapeutic development.

Biosynthesis and Metabolism of 11(R)-HETE

The production of 11(R)-HETE is a tightly regulated process involving several enzymatic pathways. The primary routes of its synthesis are:

-

Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 enzymes can convert arachidonic acid to 11(R)-HETE.[1][2] This pathway is particularly relevant in vascular smooth muscle cells and endothelial cells.[2]

-

Cytochrome P450 (CYP) Pathway: Certain cytochrome P450 enzymes, notably CYP1B1, can also produce 11(R)-HETE from arachidonic acid.[2] This pathway has been implicated in the development of cardiovascular diseases.[2]

Once synthesized, 11(R)-HETE can be further metabolized, primarily through oxidation, to form 11-oxo-eicosatetraenoic acid (11-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This metabolite has been shown to possess distinct biological activities, often opposing those of its precursor.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Formation of 11(R)-HETE by Cyclooxygenase-1 (COX-1)

Abstract: Cyclooxygenase-1 (COX-1), a constitutively expressed enzyme, is primarily known for its role in converting arachidonic acid into prostaglandins (B1171923), key mediators of various physiological processes. However, in addition to its primary cyclooxygenase activity, COX-1 also catalyzes the formation of several hydroxyeicosatetraenoic acids (HETEs) as metabolic by-products. This guide provides a detailed examination of the enzymatic formation of 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) by COX-1. It covers the reaction mechanism, quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for analysis, and the subsequent metabolic fate of this specific eicosanoid. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of eicosanoid biochemistry and pharmacology.

Mechanism of 11(R)-HETE Formation by COX-1

The canonical function of cyclooxygenase enzymes is the conversion of arachidonic acid (AA) into the unstable intermediate, Prostaglandin (B15479496) G2 (PGG2), which is subsequently reduced to Prostaglandin H2 (PGH2).[1] This process involves a dioxygenase reaction that introduces two molecules of oxygen into the AA backbone.[2]

However, as a secondary catalytic function, COX-1 can also produce monohydroxy fatty acids. The formation of 11(R)-HETE occurs when the dioxygenated arachidonic acid intermediate, instead of undergoing cyclization to form the endoperoxide ring of PGG2, is reduced.[1] This alternative pathway leads to the generation of 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE). The peroxidase activity of COX-1, or other cellular peroxidases like glutathione (B108866) peroxidase (GPX), then rapidly reduces 11(R)-HPETE to the more stable 11(R)-HETE.[1][3] Notably, the 11-HETE generated by both COX-1 and COX-2 is exclusively in the R-configuration.[3][4]

Quantitative Data

While 11(R)-HETE is a minor product of the COX-1 reaction with arachidonic acid, understanding the enzyme's kinetics and its inhibition is crucial for research and drug development.

Table 1: Inhibition of COX-1 Catalyzed HETE Synthesis

The formation of HETEs by COX-1 is sensitive to classical non-steroidal anti-inflammatory drugs (NSAIDs). The inhibitory concentrations are comparable to those for overall prostanoid synthesis, confirming that HETE formation is an intrinsic activity of the enzyme.

| Inhibitor | Target | IC50 | Organism/System | Reference |

| Indomethacin | HETE Synthesizing Activity | 4.5 µM | Human Umbilical Artery Microsomes | [5] |

| Indomethacin | Cyclooxygenase (Prostanoids) | 3.8 µM | Human Umbilical Artery Microsomes | [5] |

| Indomethacin | Ovine COX-1 | 0.42 µM | Purified Enzyme | [6] |

| Celecoxib | Ovine COX-1 | >100 µM | Purified Enzyme | [6] |

| Diclofenac | Ovine COX-1 | 0.29 µM | Purified Enzyme | [6] |

| Resveratrol | Ovine COX-1 | 0.83 µM | Purified Enzyme | [6] |

Table 2: Kinetic Parameters for COX-1 and Related Enzymes

Kinetic data for the specific production of 11(R)-HETE by COX-1 is not extensively reported due to its nature as a side-product. However, the Michaelis-Menten constant (Km) for the primary substrate, arachidonic acid, provides insight into the enzyme's affinity. Additionally, the kinetics of the primary enzyme responsible for the downstream metabolism of 11(R)-HETE are presented.

| Enzyme | Substrate | Parameter | Value | Organism/System | Reference |

| Ovine COX-1 | Arachidonic Acid | Km | 4.67 ± 0.56 µM | Purified Enzyme | [6] |

| Human COX-2 | Arachidonic Acid | Km | 3.66 ± 0.51 µM | Purified Enzyme | [6] |

| Recombinant Human 15-PGDH | 11(R)-HETE | Km | 3.42 µM | Purified Enzyme | [7] |

| Recombinant Human 15-PGDH | 11(R)-HETE | Vmax | 296 nmol/min/mg | Purified Enzyme | [7] |

| Recombinant Human 15-PGDH | 11(R)-HETE | kcat | 8.6 min-1 | Purified Enzyme | [7] |

Experimental Protocols

Accurate assessment of 11(R)-HETE formation requires robust experimental procedures, from measuring enzyme activity to quantifying the specific product.

Protocol 1: In Vitro COX-1 Activity Assay (Fluorometric Method)

This protocol is adapted from commercially available kits and provides a high-throughput method to measure the peroxidase activity of COX, which is coupled to the overall cyclooxygenase reaction.[8][9]

-

Reagent Preparation:

-

COX Assay Buffer: Typically 0.1 M Tris-HCl, pH 8.0.

-

Heme: Prepare a stock solution and add to the assay buffer for a final concentration of 5 µM. Pre-incubate with the enzyme.[2]

-

COX Probe: A fluorogenic probe (e.g., Ampliflu Red) that detects the peroxidase activity.

-

COX Cofactor: Prepare a diluted solution in COX Assay Buffer just before use.

-

Arachidonic Acid (Substrate): Prepare a solution by dissolving in ethanol (B145695) and then neutralizing with NaOH. Dilute to the final desired concentration (e.g., 5-100 µM) in assay buffer.[6]

-

COX-1 Enzyme: Use purified ovine or recombinant human COX-1. Keep on ice.[8]

-

Inhibitors (Optional): Prepare stock solutions of inhibitors (e.g., Indomethacin, SC-560 for COX-1 selectivity) in DMSO.

-

-

Assay Procedure:

-

Add COX Assay Buffer, COX Probe, and COX Cofactor to wells of a 96-well microplate.

-

For inhibitor studies, add the inhibitor solution or DMSO (vehicle control) and pre-incubate with the enzyme solution for 10 minutes at 37°C.[6]

-

Add the COX-1 enzyme solution to the wells.

-

Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously.

-

Immediately measure fluorescence in a microplate reader (Ex/Em = 535/587 nm) in kinetic mode at 25°C or 37°C for 5-10 minutes.[8][9]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) in the linear range.

-

For inhibitor screening, plot the reaction rate against inhibitor concentration and determine the IC50 value.

-

Protocol 2: Extraction and Quantification of 11(R)-HETE by LC-MS/MS

This protocol outlines the steps for the sensitive and specific quantification of 11(R)-HETE from a biological matrix following an in vitro reaction.[6][7]

-

Reaction Quenching and Extraction:

-

Stop the enzymatic reaction by adding two volumes of ice-cold methanol.

-

Add an internal standard (e.g., deuterated HETE like 15-HETE-d8) to each sample for accurate quantification.[10]

-

Acidify the sample to ~pH 3.5 with dilute HCl.

-

Perform solid-phase extraction (SPE) using a C18 cartridge or liquid-liquid extraction with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to isolate the lipids.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

Sample Derivatization (Optional but recommended for GC-MS):

-

For GC-MS analysis, the sample must be derivatized. Methylate the carboxylic acid with diazomethane, and convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[11] For LC-MS, derivatization is often not required.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase (e.g., methanol/water mixture).

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution to separate the analytes.

-

Perform detection using a tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Use Selected Reaction Monitoring (SRM) for specific quantification of the parent-to-daughter ion transition for 11-HETE and the internal standard.

-

Downstream Metabolism and Biological Role

Once formed, 11(R)-HETE does not typically accumulate and can be further metabolized by other enzymes. A key metabolic pathway is the oxidation of 11(R)-HETE to 11-oxo-ETE.[3] This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme typically known for inactivating prostaglandins by oxidizing their 15(S)-hydroxyl group.[7] Surprisingly, 15-PGDH is also capable of converting 11(R)-HETE to its corresponding keto-metabolite.[7]

The resulting product, 11-oxo-ETE, has been shown to possess biological activity, notably inhibiting the proliferation of endothelial cells, suggesting a potential antiproliferative or paracrine regulatory role.[7] This pathway highlights how a minor by-product of COX-1 activity can be converted into a bioactive signaling molecule.

Conclusion

The formation of 11(R)-HETE represents a minor but mechanistically significant catalytic activity of COX-1. This stereospecific reaction provides an alternative fate for the dioxygenated arachidonic acid intermediate, branching off from the canonical prostaglandin synthesis pathway. The production of 11(R)-HETE is sensitive to classical NSAIDs, and its subsequent metabolism by enzymes like 15-PGDH can generate further bioactive lipids such as 11-oxo-ETE. A thorough understanding of this pathway, supported by robust quantitative and analytical methods, is essential for researchers in eicosanoid biology and for the development of more selective pharmacological agents targeting the complexities of the arachidonic acid cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Human cyclooxygenase-1 activity and its responses to COX inhibitors are allosterically regulated by nonsubstrate fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of 11 alpha-hydroxy-9,15-dioxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid, the major urinary metabolite of E prostaglandins in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Formation of 11(R)-HETE by Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a pivotal enzyme in inflammatory and physiological pathways, primarily recognized for its role in converting arachidonic acid (AA) into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostanoids.[1][2] While prostaglandin synthesis is its canonical function, COX-2 also exhibits a broader catalytic repertoire. As a byproduct of its oxygenase activity, COX-2 mediates the formation of monohydroxylated fatty acids, including 11-hydroxyeicosatetraenoic acid (11-HETE).[3][4] This reaction is highly stereospecific, yielding exclusively the 11(R) enantiomer.[3][5] The formation of 11(R)-HETE represents a distinct branch of the COX-2 metabolic cascade with potential biological implications that are a subject of ongoing research.

This technical guide provides an in-depth examination of the enzymatic formation of 11(R)-HETE by COX-2. It details the underlying biochemical mechanism, presents quantitative data on its production, outlines comprehensive experimental protocols for its study, and illustrates key pathways and workflows through detailed diagrams.

Mechanism of 11(R)-HETE Formation by COX-2

The synthesis of 11(R)-HETE by COX-2 is an alternative outcome of the same initial catalytic step that leads to prostaglandin formation: the abstraction of a hydrogen atom from arachidonic acid.

-

Substrate Binding and Hydrogen Abstraction: Arachidonic acid binds within the cyclooxygenase active site of the COX-2 enzyme.[6] The catalytic cycle begins with the abstraction of the 13-proS hydrogen atom from AA, a rate-limiting step that generates an arachidonyl radical.[7]

-

Stereospecific Oxygen Insertion: For prostaglandin synthesis, this radical would typically undergo cyclization and oxygen insertion at C-11. However, as an alternative, molecular oxygen can be inserted directly at the C-11 position of the arachidonyl radical. This oxygenation is stereospecific, leading to the formation of the 11(R)-hydroperoxyeicosatetraenoic acid (11(R)-HPETE) radical intermediate.[3][4]

-

Reduction to 11(R)-HETE: The 11(R)-HPETE intermediate is subsequently reduced to the more stable alcohol, 11(R)-HETE. This reduction is catalyzed by the peroxidase activity inherent to the COX-2 enzyme itself, which reduces the hydroperoxy group to a hydroxyl group.[3][8]

This pathway occurs in parallel with the main cyclooxygenase pathway that produces PGG2. The relative flux through each pathway can be influenced by various factors, including substrate orientation within the active site.[7]

Quantitative Data Presentation

The formation of 11(R)-HETE is a minor but significant outcome of COX-2 activity. Its production is often quantified relative to the primary prostaglandin products. Studies using rat intestinal epithelial cells (RIES cells) that stably express COX-2 have shown that 11(R)-HETE can be the most abundant eicosanoid secreted under certain conditions, such as stimulation with the calcium ionophore A-23187.[9]

| Parameter | Value | Enzyme/Cell System | Conditions | Reference |

| Relative Abundance | Most abundant metabolite | RIES Cells (Rat Intestinal Epithelial) | 1 µM A-23187 stimulation for 1h | [9] |

| Relative Abundance | Followed by PGE₂, 15(S)-HETE, 15-oxo-ETE, 15(R)-HETE | RIES Cells (Rat Intestinal Epithelial) | 1 µM A-23187 stimulation for 1h | [9] |

| Time Course | Maximal concentration reached after 10 min | RIES Cells (Rat Intestinal Epithelial) | 10 µM Arachidonic Acid addition | [9] |

| Km (AA) | 12.1 µM | Ovine PGHS-1 (COX-1) | Purified enzyme assay | [7] |

| Km (AA for PGE₂) | 5.5 µM | Ovine PGHS-1 (COX-1) | Purified enzyme assay | [7] |

Note: Kinetic data for 11(R)-HETE formation specifically by COX-2 is not as readily available as for COX-1. However, the data for COX-1 illustrates that the substrate affinity for HETE formation can differ from that for prostaglandin synthesis.[7]

Experimental Protocols

The accurate study of 11(R)-HETE formation requires a combination of enzymatic assays, robust extraction techniques, and sensitive analytical methods.

In Vitro COX-2 Enzyme Inhibition Assay

This protocol describes a general method to measure the production of eicosanoids from arachidonic acid by recombinant human COX-2. The reaction can be terminated and the products extracted for specific analysis of 11(R)-HETE.

Materials:

-

Human recombinant COX-2 (e.g., from Cayman Chemical or Abcam)[10][11]

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[1]

-

Heme (Cofactor)[10]

-

Arachidonic Acid (Substrate)[10]

-

Inhibitor compound (e.g., Celecoxib) or vehicle (DMSO)[11]

-

Quenching Solution (e.g., 2 M HCl or saturated Stannous Chloride)[1]

-

Internal Standard (e.g., 11-HETE-d8) for mass spectrometry

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of COX-2 enzyme, arachidonic acid, and heme in the reaction buffer according to the manufacturer's specifications.[10][11] The final substrate concentration is typically in the low micromolar range (e.g., 5-10 µM).[1]

-

Assay Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme.[1][12]

-

Inhibitor Pre-incubation: Add the test inhibitor (dissolved in DMSO) or vehicle control to the enzyme mixture. Pre-incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow for inhibitor binding.[1][12] The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.[13]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution. Mix quickly.[1][10]

-

Incubation: Incubate the reaction for a short, precise duration (e.g., 2 minutes) at 37°C. The reaction time should be within the linear range of product formation.[1]

-

Reaction Termination: Stop the reaction by adding the quenching solution (e.g., HCl or stannous chloride).[1] For mass spectrometry analysis, add an appropriate internal standard at this stage.

-

Product Analysis: Proceed immediately to the product extraction and analysis phase.

Eicosanoid Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of 11(R)-HETE from the reaction mixture and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Terminated reaction mixture containing internal standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Organic solvents (e.g., Methanol (B129727), Acetonitrile (B52724), Hexane, Ethyl Acetate)

-

Acidified water (e.g., with 0.1% formic acid or acetic acid)

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)[14]

Procedure:

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by acidified water.

-

Load the acidified, terminated reaction mixture onto the cartridge.

-

Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the eicosanoids, including 11-HETE, with a higher-concentration organic solvent like methanol or ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50/50 Methanol/Water).

-

LC Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a gradient elution program with mobile phases typically consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). This separates HETE isomers from prostaglandins (B1171923).

-

For separating 11(R)-HETE from its 11(S) enantiomer, a specialized chiral column and isocratic elution are required.

-

-

MS/MS Quantification:

-

The column effluent is directed into the mass spectrometer's electrospray ionization (ESI) source, typically operated in negative ion mode.[15]

-

The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode.[16] Specific precursor-to-product ion transitions are monitored for 11-HETE (e.g., m/z 319 -> 179) and its deuterated internal standard.[15]

-

A standard curve is generated using known concentrations of authentic 11(R)-HETE standard to allow for absolute quantification of the analyte in the samples.[16]

-

Factors Influencing 11(R)-HETE Formation

The production of 11(R)-HETE by COX-2 is not static and can be influenced by several factors:

-

Substrate Availability: Like all enzymatic reactions, the rate of 11(R)-HETE formation is dependent on the concentration of arachidonic acid.

-

COX-2 Inhibitors: Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit the cyclooxygenase active site will block the formation of both prostaglandins and 11(R)-HETE.[17] The relative selectivity of inhibitors for COX-1 versus COX-2 can modulate the overall eicosanoid profile in a biological system.[18]

-

Aspirin (B1665792) Acetylation: The irreversible acetylation of a serine residue (Ser-530) in the COX-2 active site by aspirin is a unique case. This modification blocks the canonical prostaglandin synthesis pathway but re-channels the enzyme's activity to primarily produce 15(R)-HETE, not 11(R)-HETE.[19][20] This highlights how modifications to the active site can dramatically alter product specificity.

-

Further Metabolism: Once formed, 11(R)-HETE is not an end-product. It can be further metabolized by other enzymes. For instance, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) has been shown to oxidize 11(R)-HETE to 11-oxo-ETE, a metabolite with its own distinct biological activities.[3][8]

Conclusion

The enzymatic formation of 11(R)-HETE is an inherent catalytic capability of COX-2 that occurs in parallel with its primary function of prostaglandin synthesis. This process is highly stereospecific and results from an alternative oxygenation reaction within the enzyme's active site. While a minor pathway relative to prostanoid production, the generation of 11(R)-HETE can be significant under specific cellular conditions. Understanding the mechanisms, quantitative output, and influencing factors of this reaction is crucial for researchers in inflammation, lipid signaling, and pharmacology. The detailed experimental protocols provided herein offer a robust framework for the accurate investigation of this important, non-canonical function of the COX-2 enzyme.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and absolute configuration of dihydroxy-arachidonic acids formed by oxygenation of 5S-HETE by native and aspirin-acetylated COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Dynamics Simulations of Arachidonic Acid Complexes with COX-1 and COX-2: Insights into Equilibrium Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Different catalytically competent arrangements of arachidonic acid within the cyclooxygenase active site of prostaglandin endoperoxide H synthase-1 lead to the formation of different oxygenated products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11-Oxoeicosatetraenoic Acid Is a Cyclooxygenase-2/15-Hydroxyprostaglandin Dehydrogenase-Derived Antiproliferative Eicosanoid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. abcam.com [abcam.com]

- 12. 2.8. Cyclooxygenase-2 (COX-2) Inhibition Assay [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Generation of hydroxyeicosatetraenoic acids by human inflammatory cells: analysis by thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase-2 dependent metabolism of 20-HETE increases adiposity and adipocyte enlargement in mesenchymal stem cell-derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physiological Concentrations of 11(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 11(R)-hydroxyeicosatetraenoic acid [11(R)-HETE], a bioactive lipid mediator derived from arachidonic acid. This document summarizes quantitative data, details experimental protocols for its measurement, and illustrates its key signaling pathways, offering a valuable resource for researchers in physiology, pharmacology, and drug development.

Physiological Concentrations of 11(R)-HETE

11(R)-HETE is an eicosanoid produced primarily through the cyclooxygenase (COX) pathway.[1] Its levels in biological systems are tightly regulated and can vary depending on the species, tissue, and physiological or pathological state. The following tables summarize the available quantitative data on 11(R)-HETE concentrations in various biological matrices.

Table 1: Physiological Concentrations of 11(R)-HETE in Human Biological Matrices

| Biological Matrix | Condition | Concentration | Reference(s) |

| Plasma | Basal | 0.54 ± 0.1 ng/mL | [2] |

| Lung | Stimulated (with A23187) | Detected, but not quantified | [3][4] |

Table 2: Physiological Concentrations of HETEs (Stereoisomer not specified) in Murine and Rat Tissues

| Species | Tissue | Condition | Concentration (pg/μg protein) | Reference(s) |

| Mouse | Lung | Basal | Significantly higher than in rat lungs | [5][6] |

| Rat | Lung | Basal | Lower than in mouse lungs | [5][6] |

| Rat | Liver | Stimulated (Lipid Peroxidation) | Increased levels of (±)11-HETE | [7] |

Note: Data for 11-HETE where the specific stereoisomer was not identified is included for comparative purposes, as it may provide an estimation of the potential range for 11(R)-HETE.

Experimental Protocols for the Quantification of 11(R)-HETE

Accurate quantification of 11(R)-HETE requires sensitive and specific analytical methods, primarily involving solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE)

A general protocol for the extraction of eicosanoids, including 11(R)-HETE, from biological matrices is outlined below. Optimization for specific tissues may be required.

Materials:

-

C18 SPE cartridges

-

Water (LC-MS grade)

-

Methyl formate

-

Internal standard (e.g., deuterated 11-HETE)

Procedure:

-

Protein Precipitation: For plasma or serum, precipitate proteins by adding cold methanol. For tissues, homogenize in a suitable solvent and precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Acidification: Acidify the supernatant to a pH of approximately 3.5 to ensure that the acidic analytes are in their protonated form.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.

-

Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent like hexane to remove non-polar lipids.

-

Elution: Elute the eicosanoids, including 11(R)-HETE, with methyl formate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions (General):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to separate the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

Mass Spectrometric Conditions (General):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for 11-HETE: A common transition is m/z 319.2 -> 167.1.[8] However, it is crucial to optimize the specific transitions for 11(R)-HETE and any internal standards on the instrument being used.

Signaling Pathways of 11(R)-HETE

Biosynthesis of 11(R)-HETE

11(R)-HETE is synthesized from arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2 (PLA2). The primary enzymatic pathway for the production of 11(R)-HETE involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]

Biosynthesis of 11(R)-HETE from membrane phospholipids.

Downstream Signaling of 11(R)-HETE

The downstream signaling pathways of 11(R)-HETE are not as well-characterized as those of other eicosanoids. However, studies suggest its involvement in cellular hypertrophy and potential interactions with nuclear receptors, although specific receptors have not yet been definitively identified.[9]

Hypothesized downstream signaling pathway of 11(R)-HETE.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 11(R)-HETE from biological samples.

Workflow for 11(R)-HETE analysis.

This guide provides a foundational understanding of the physiological concentrations and analysis of 11(R)-HETE. Further research is warranted to fully elucidate its concentration in a wider range of tissues and its complete signaling cascade, which will be crucial for understanding its role in health and disease and for the development of novel therapeutic strategies.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 3. atsjournals.org [atsjournals.org]

- 4. Synthesis of arachidonic acid-derived lipoxygenase and cytochrome P450 products in the intact human lung vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differences between basal lung levels of select eicosanoids in rat and mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences between basal lung levels of select eicosanoids in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Elusive Receptors for 11(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the current understanding of receptors for 11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE), a significant lipid mediator derived from arachidonic acid. While a dedicated, high-affinity receptor for 11(R)-HETE has yet to be definitively identified, this document summarizes the leading candidate receptors based on structural homology to their known ligands, presents relevant quantitative data for these related ligands, and offers detailed experimental protocols to facilitate further research in this area.

Introduction: The Quest for the 11(R)-HETE Receptor

11(R)-HETE is an enantiomer of the hydroxyeicosatetraenoic acid family of signaling lipids, primarily produced via the cyclooxygenase (COX) and cytochrome P450 (CYP) pathways from arachidonic acid.[1][2] Like its stereoisomer, 11(S)-HETE, it is implicated in various physiological and pathological processes, including cellular hypertrophy.[1] However, the specific molecular targets through which 11(R)-HETE exerts its effects remain largely uncharacterized. The identification and characterization of its receptor(s) are critical for understanding its biological functions and for the development of novel therapeutics.

Currently, no receptor has been conclusively identified as a specific high-affinity receptor for 11(R)-HETE. However, based on the principle of ligand similarity, two G protein-coupled receptors (GPCRs), GPR31 and OXER1, have emerged as primary candidates for investigation. These receptors are known to bind other HETE isomers and related lipid mediators, making them plausible targets for 11(R)-HETE.

Candidate Receptors for 11(R)-HETE

GPR31: The 12(S)-HETE Receptor

GPR31, an orphan GPCR, has been identified as a high-affinity receptor for 12(S)-HETE, a structurally similar lipoxygenase product of arachidonic acid.[3][4][5][6][7][8] The significant structural resemblance between 11(R)-HETE and 12(S)-HETE suggests that GPR31 may also recognize 11(R)-HETE, albeit potentially with different affinity and efficacy.

Quantitative Data for GPR31 Ligands:

| Ligand | Receptor | Cell Line | Assay Type | Kd (nM) | EC50 (nM) | Reference |

| 12(S)-[3H]HETE | GPR31 | CHO cells | Radioligand Binding | 4.8 ± 0.12 | - | [3] |

| 12(S)-HETE | GPR31 | CHO cells | GTPγS Binding | - | 0.28 ± 1.26 | [3] |

OXER1: The Oxoeicosanoid Receptor 1

OXER1 (also known as GPR170) is the receptor for 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE).[9] Given that OXER1 recognizes other hydroxylated fatty acids, it represents another potential, albeit likely lower affinity, target for 11(R)-HETE.[10]

Quantitative Data for OXER1 Ligands:

| Ligand | Receptor | Assay Type | IC50 (nM) | Reference |

| 5-oxo-ETE | OXER1 | Calcium Mobilization | ~1 | [10] |

| 5-HETE | OXER1 | Calcium Mobilization | ~100 |

Signaling Pathways of Candidate Receptors

Understanding the downstream signaling cascades of GPR31 and OXER1 is crucial for designing functional assays to screen for 11(R)-HETE activity.

GPR31 Signaling

Activation of GPR31 by 12(S)-HETE has been shown to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the MAPK/ERK and NF-κB pathways.[3][8]

GPR31 Signaling Pathway. This diagram illustrates the proposed signaling cascade following the activation of GPR31.

OXER1 Signaling

OXER1 is also coupled to Gαi/o proteins. Its activation by 5-oxo-ETE leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.[9]

References

- 1. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-HETE activates Müller glial cells: the potential role of GPR31 and miR-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An ALOX12-12-HETE-GPR31 signaling axis is a key mediator of hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database - PMC [pmc.ncbi.nlm.nih.gov]

11(R)-HETE in Cardiovascular Research: A Technical Guide

Introduction

11(R)-hydroxyeicosatetraenoic acid, or 11(R)-HETE, is a lipid mediator derived from the metabolism of arachidonic acid (AA). As an eicosanoid, it is part of a complex signaling network that modulates various physiological and pathological processes. While initially considered a minor byproduct of cyclooxygenase activity, emerging research has highlighted its specific roles in the cardiovascular system, particularly in pathways related to cardiac hypertrophy and atherosclerosis. This technical guide provides an in-depth overview of 11(R)-HETE for researchers, scientists, and drug development professionals, focusing on its biosynthesis, signaling mechanisms, and role in cardiovascular disease, supported by experimental data and methodologies.

Biosynthesis of 11(R)-HETE

11(R)-HETE is synthesized from arachidonic acid through multiple enzymatic and non-enzymatic pathways. The stereospecificity of the product is highly dependent on the synthetic origin.

-

Cyclooxygenase (COX) Pathway : Both COX-1 and COX-2 enzymes can convert arachidonic acid to 11(R)-HETE. This enzymatic process is highly stereospecific, producing exclusively the R-enantiomer as a byproduct of prostaglandin (B15479496) biosynthesis.[1][2]

-

Cytochrome P450 (CYP) Pathway : Certain cytochrome P450 monooxygenases can also metabolize arachidonic acid to 11-HETE.[1] This pathway predominantly yields the 11(R)-HETE enantiomer, although smaller amounts of 11(S)-HETE may also be produced.[2]

-

Non-Enzymatic Pathway : 11-HETE can be formed non-enzymatically through the free radical-mediated lipid peroxidation of arachidonic acid.[2][3] This process occurs under conditions of high oxidative stress and produces a racemic mixture of 11(R)-HETE and 11(S)-HETE.[3] Elevated plasma levels of 11-HETE are considered a potential marker of lipid peroxidation and increased reactive oxygen species.[2]

Role in Cardiovascular Pathophysiology

Recent studies have implicated 11(R)-HETE in key pathological processes within the cardiovascular system, most notably cardiac hypertrophy and atherosclerosis.

Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can progress to heart failure. Studies using the human fetal ventricular cardiomyocyte cell line RL-14 have demonstrated that both 11(R)-HETE and its enantiomer, 11(S)-HETE, can induce cellular hypertrophy.[2] Treatment with these compounds leads to an increase in cell surface area and the upregulation of critical cardiac hypertrophic markers.[2]

The S-enantiomer, which is primarily produced under conditions of oxidative stress, appears to have a more pronounced effect on some markers compared to the enzymatically produced R-enantiomer.[2] This suggests a potential link between oxidative stress, the formation of 11-HETE enantiomers, and the development of cardiac hypertrophy.[2]

Table 1: Effect of 11-HETE Enantiomers on Cardiac Hypertrophic Gene Expression

| Gene Marker | Treatment (20 µM for 24h) | Mean Increase vs. Control (%) | Statistical Significance |

| β/α-MHC Ratio | 11(R)-HETE | 132% | Significant |

| 11(S)-HETE | 107% | Significant | |

| ANP | 11(S)-HETE | 231% | Significant |

| β-MHC | 11(S)-HETE | 499% | Significant |

| ACTA-1 | 11(R)-HETE | 46% | Not specified as significant |

| 11(S)-HETE | 282% | Significant |

Data summarized from a study on RL-14 cardiomyocytes.[2]

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipid-laden plaques in the arteries.[4] Analysis of human carotid atherosclerotic plaques revealed the presence of substantial amounts of various HETE isomers, including 11-HETE.[3] The high levels of HETEs in these plaques (1303 ± 141 pmol/µmol lipid phosphorous) compared to normal arteries (97 ± 81 pmol/µmol) suggest a strong association with the disease process.[3] The presence of these compounds is believed to result primarily from non-enzymatic lipid peroxidation within the plaque, linking oxidative stress directly to plaque composition and potential instability.[3]

Signaling and Molecular Mechanisms

The precise signaling pathways for 11(R)-HETE are an active area of investigation. Current evidence does not point to a specific high-affinity G-protein coupled receptor, as has been identified for other eicosanoids like 12-HETE and 20-HETE.[5] Instead, recent findings suggest that 11(R)-HETE may exert its hypertrophic effects by modulating the expression and activity of key metabolic enzymes.

In cardiomyocyte cell lines, treatment with 11(R)-HETE significantly upregulates the mRNA and protein levels of several cytochrome P450 enzymes, including CYP1B1, CYP1A1, CYP4F2, and CYP4A11.[2] The induction of CYP1B1 is particularly noteworthy, as this enzyme is well-established for its role in the development of cardiovascular diseases.[2] This suggests a potential feed-forward mechanism where 11(R)-HETE, itself a product of CYP metabolism, induces the expression of enzymes that may further contribute to cardiovascular pathology.

Methodologies for Studying 11(R)-HETE

The study of 11(R)-HETE requires specialized analytical techniques to distinguish it from its enantiomer and other isomers, as well as robust functional assays to determine its biological effects.

Analytical and Quantitative Methods

Accurate quantification of 11(R)-HETE in biological matrices is challenging due to its low concentration and the presence of interfering isomers. The gold-standard approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Chiral Analysis of 11-HETE in Biological Samples

-

Sample Preparation : To prevent artificial ex-vivo eicosanoid formation, blood or tissue samples should be collected into solutions containing antioxidants (e.g., butylated hydroxytoluene, BHT) and peroxide reducing agents (e.g., triphenylphosphine).[6]

-

Lipid Extraction : Lipids are extracted from the biological matrix (e.g., plasma, cell culture media, homogenized tissue) using a liquid-liquid extraction method, often with a solvent system like ethyl acetate (B1210297) or a Folch-based method (chloroform/methanol).

-

Solid-Phase Extraction (SPE) : The crude lipid extract is purified and concentrated using SPE. A C18 or mixed-mode cation exchange cartridge is commonly used to isolate the fatty acid fraction containing HETEs.

-

Chiral Chromatography : Separation of 11(R)-HETE from 11(S)-HETE is achieved using chiral-phase High-Pressure Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[7][8]

-

Detection and Quantification : Analytes are detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM) for high sensitivity and specificity. Quantification is performed using a stable isotope-labeled internal standard (e.g., d8-15(S)-HETE).[8]

Functional Assays

Experimental Protocol: Induction of Hypertrophy in Cardiomyocytes

-

Cell Culture : Human cardiomyocyte cell lines, such as RL-14, are cultured under standard conditions.[2]

-

Treatment : Cells are treated with a specific concentration of 11(R)-HETE (e.g., 20 µM) or vehicle control for a defined period (e.g., 24 hours).[2]

-

Analysis of Hypertrophic Markers :

-

Gene Expression : RNA is extracted from the cells, and the expression levels of hypertrophic markers (e.g., ANP, BNP, β-MHC, α-MHC, ACTA-1) are quantified using real-time polymerase chain reaction (RT-PCR).[2]

-

Cell Size Measurement : Cellular hypertrophy is visually confirmed and quantified by measuring the cell surface area from images captured using phase-contrast microscopy.[2]

-

-

Analysis of CYP Enzyme Expression :

Conclusion and Future Directions

11(R)-HETE is an emerging bioactive lipid with significant implications for cardiovascular health and disease. Its synthesis via enzymatic (COX, CYP450) and non-enzymatic pathways places it at the crossroads of inflammation, metabolic regulation, and oxidative stress. Evidence directly links 11(R)-HETE to the induction of cardiac hypertrophy and its presence in atherosclerotic plaques.

For researchers and drug development professionals, several areas warrant further investigation:

-

Receptor Identification : The lack of a known high-affinity receptor for 11(R)-HETE remains a critical knowledge gap. Identifying its direct molecular target(s) is essential for understanding its signaling cascade.

-

In Vivo Validation : The pro-hypertrophic effects of 11(R)-HETE observed in vitro need to be validated in relevant animal models of heart disease.

-

Therapeutic Targeting : Given its role in pathology, inhibiting the synthesis or action of 11(R)-HETE could represent a novel therapeutic strategy for preventing or treating cardiac hypertrophy and atherosclerosis. This could involve targeting specific CYP450 enzymes or developing antagonists for its yet-to-be-discovered receptor.

Continued exploration of the biology of 11(R)-HETE will undoubtedly provide valuable insights into the complex interplay of lipid mediators in cardiovascular disease and may unveil new targets for therapeutic intervention.

References

- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relationship of hydroxyeicosatetraenoic acids and F2-isoprostanes to plaque instability in human carotid atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic Acid Metabolites in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on 11(R)-HETE Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11(R)-hydroxyeicosatetraenoic acid (11(R)-HETE) is an eicosanoid derived from the metabolism of arachidonic acid by cyclooxygenase (COX) and cytochrome P450 (CYP) enzymes.[1][2][3] Preliminary studies have identified 11(R)-HETE as a bioactive lipid mediator with a significant role in cardiovascular physiology, particularly in the induction of cardiomyocyte hypertrophy. This technical guide provides a comprehensive overview of the current understanding of 11(R)-HETE function, including its biosynthesis, biological effects, and putative signaling pathways. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Introduction

Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function.[4] Hydroxyeicosatetraenoic acids (HETEs) are a major family of eicosanoids produced through various enzymatic pathways, including those involving lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases.[3][4]

11(R)-HETE is a specific stereoisomer of 11-HETE, where the hydroxyl group at the 11th carbon is in the R configuration.[5] It is primarily generated as a byproduct of prostaglandin (B15479496) biosynthesis by COX-1 and COX-2 enzymes and can also be produced by certain CYP enzymes.[1][2][3] Emerging evidence suggests that 11(R)-HETE is not merely an inert byproduct but possesses distinct biological activities, particularly in the cardiovascular system. Recent studies have implicated 11(R)-HETE in the development of cardiac hypertrophy, a key pathological feature of many cardiovascular diseases.[2] This guide will delve into the preliminary findings on the function of 11(R)-HETE, with a focus on its effects on cardiomyocytes.

Biosynthesis of 11(R)-HETE

11(R)-HETE is synthesized from arachidonic acid through the action of several enzymes:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes are primarily responsible for the production of prostaglandins. However, they also possess a monooxygenase activity that can convert arachidonic acid to hydroperoxyeicosatetraenoic acids (HpETEs), which are then reduced to HETEs. The 11-HETE produced by both COX-1 and COX-2 is exclusively in the R-configuration.[3]

-

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms can also metabolize arachidonic acid to produce 11(R)-HETE.[2]

Diagram of 11(R)-HETE Biosynthesis

Caption: Biosynthesis pathways of 11(R)-HETE from arachidonic acid.

Biological Function of 11(R)-HETE in Cardiomyocytes

The primary characterized function of 11(R)-HETE is its ability to induce cellular hypertrophy in cardiomyocytes.[2] This has been demonstrated in studies using the human fetal ventricular cardiomyocyte cell line, RL-14.[2]

Induction of Hypertrophic Markers

Treatment of RL-14 cells with 11(R)-HETE leads to a significant increase in the expression of cardiac hypertrophic markers. While the effects of its enantiomer, 11(S)-HETE, are more pronounced for some markers, 11(R)-HETE demonstrates clear pro-hypertrophic activity.[2]

Upregulation of Cytochrome P450 Enzymes

A key molecular effect of 11(R)-HETE in cardiomyocytes is the upregulation of several CYP enzymes at both the mRNA and protein levels. This suggests a potential feedback loop or a broader impact on cellular metabolism and signaling.[2]

Quantitative Data

The following tables summarize the quantitative data from a key study by Helal et al. (2024) on the effects of 20 µM 11(R)-HETE on RL-14 human cardiomyocytes after 24 hours of treatment.

Table 1: Effect of 11(R)-HETE on Cellular Hypertrophic Markers in RL-14 Cells

| Marker | Fold Change vs. Control (mRNA) |

| β/α-MHC ratio | ↑ 132% |

| ACTA-1 | ↑ 46% |

Data extracted from Helal et al., 2024.[2]

Table 2: Effect of 11(R)-HETE on CYP Enzyme mRNA Expression in RL-14 Cells

| CYP Enzyme | Fold Change vs. Control (mRNA) |

| CYP1B1 | ↑ 116% |

| CYP1A1 | ↑ 112% |

| CYP4A11 | ↑ 70% |

| CYP4F11 | ↑ 238% |

| CYP4F2 | ↑ 167% |

| CYP2E1 | ↑ 146% |

Data extracted from Helal et al., 2024.[2]

Table 3: Effect of 11(R)-HETE on CYP Enzyme Protein Levels in RL-14 Cells

| CYP Enzyme | Fold Change vs. Control (Protein) |

| CYP1B1 | ↑ 156% |

| CYP4F2 | ↑ 126% |

| CYP4A11 | ↑ 141% |

Data extracted from Helal et al., 2024.[2]

Putative Signaling Pathway of 11(R)-HETE

The precise signaling pathway for 11(R)-HETE has not yet been fully elucidated. However, based on its biological effects and the known signaling mechanisms of other HETEs, a putative pathway can be proposed. It is hypothesized that 11(R)-HETE acts via a G-protein coupled receptor (GPCR) on the surface of cardiomyocytes. While a specific receptor for 11(R)-HETE has not been identified, other HETEs, such as 12(S)-HETE, are known to bind to GPCRs like GPR31.

Upon binding to its putative receptor, 11(R)-HETE may activate intracellular signaling cascades that lead to the activation of transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes associated with cardiac hypertrophy and CYP enzyme upregulation.

Diagram of the Putative 11(R)-HETE Signaling Pathway in Cardiomyocytes

Caption: A putative signaling pathway for 11(R)-HETE in cardiomyocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of 11(R)-HETE function.

Cell Culture and Treatment

-

Cell Line: Human fetal ventricular cardiomyocyte cell line, RL-14.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experimental procedures, RL-14 cells are treated with 20 µM of 11(R)-HETE for 24 hours. A vehicle control (e.g., ethanol) is run in parallel.

RNA Isolation and Real-Time Polymerase Chain Reaction (RT-PCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available RNA extraction kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

RT-PCR: Quantitative real-time PCR is performed using a thermal cycler and a SYBR Green-based detection system. Specific primers for hypertrophic markers (e.g., ANP, BNP, α-MHC, β-MHC, ACTA-1) and CYP enzymes (e.g., CYP1B1, CYP1A1, CYP4A11, CYP4F11, CYP4F2, CYP2J2, CYP2E1) are used. Gene expression levels are normalized to a housekeeping gene (e.g., β-actin).

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared from treated and control cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration is determined using a Bradford or BCA protein assay.

-